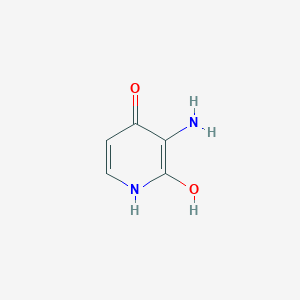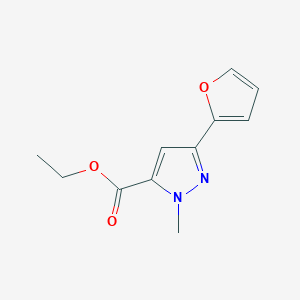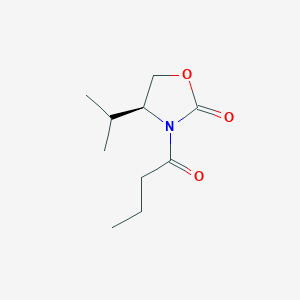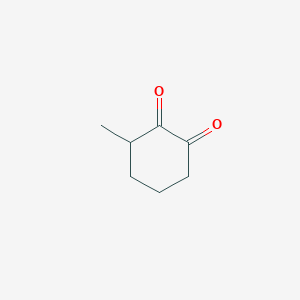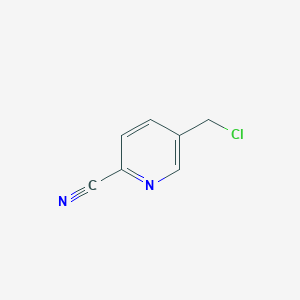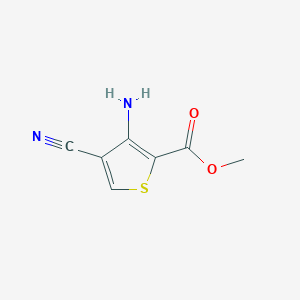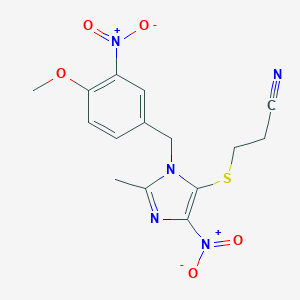
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in disease progression. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in cell division, leading to cell death.
Biochemische Und Physiologische Effekte
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and bacteria. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- in lab experiments is its high potency. The compound has been shown to have potent activity against cancer cells and bacteria, making it a useful tool for studying disease progression. However, one of the limitations of using this compound is its toxicity. The compound has been shown to be toxic to normal cells at high concentrations, making it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-. One of the significant future directions is the development of this compound as a potential drug candidate for the treatment of various diseases. Further research is needed to determine the compound's efficacy and safety in clinical trials. Another future direction is the study of the compound's mechanism of action. Understanding how the compound works can help in the development of more potent and specific drugs. Finally, further research is needed to explore the compound's potential applications in other fields, such as agriculture and environmental science.
Conclusion:
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a chemical compound that has potential applications in various fields of scientific research. The compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. While the compound has shown promising results in preclinical studies, further research is needed to determine its efficacy and safety in clinical trials. Overall, propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a valuable tool for studying disease progression and has the potential to be developed into a useful drug candidate.
Synthesemethoden
The synthesis of propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves a series of chemical reactions. The compound is synthesized by reacting 4-methoxy-3-nitrobenzyl chloride with 2-methyl-4-nitroimidazole-5-thiol in the presence of a base. The resulting intermediate is then reacted with propionitrile to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. The compound has shown promising results in preclinical studies, and further research is being conducted to explore its therapeutic potential.
Eigenschaften
CAS-Nummer |
110579-04-9 |
|---|---|
Produktname |
Propanenitrile, 3-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- |
Molekularformel |
C15H15N5O5S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
3-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C15H15N5O5S/c1-10-17-14(20(23)24)15(26-7-3-6-16)18(10)9-11-4-5-13(25-2)12(8-11)19(21)22/h4-5,8H,3,7,9H2,1-2H3 |
InChI-Schlüssel |
UPFKFKSSGOXYDM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCCC#N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCCC#N)[N+](=O)[O-] |
Andere CAS-Nummern |
110579-04-9 |
Synonyme |
3-[3-[(4-methoxy-3-nitro-phenyl)methyl]-2-methyl-5-nitro-imidazol-4-yl ]sulfanylpropanenitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)


